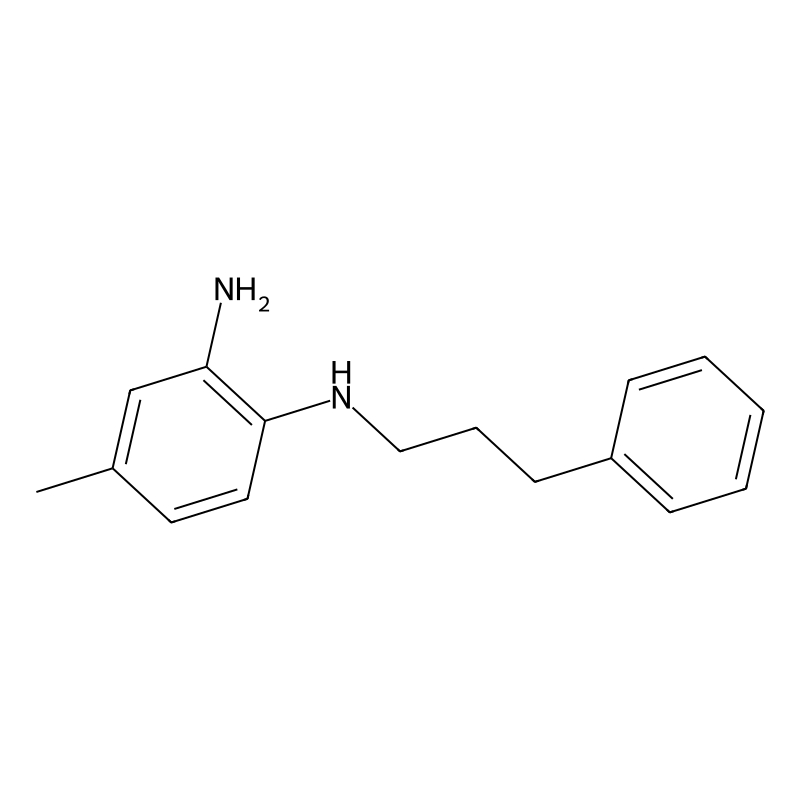4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Chemical Databases
Information on the compound can be found in chemical databases like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=16760588. Available from: ], which provides details on its structure, formula, and identifiers. However, these resources do not typically discuss research applications.
Limited Commercial Availability
Some commercial suppliers offer 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, suggesting potential research applications. However, the specific uses aren't disclosed on supplier websites [Fisher Scientific. 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine 98.0+%, TCI America™. [cited 2024 Mar 18]. Available from: ].
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Wikipedia
Dates
2: Wu X, Huang W, Luo G, Alain LA. Hypoxia induces connexin 43 dysregulation by modulating matrix metalloproteinases via MAPK signaling. Mol Cell Biochem. 2013 Dec;384(1-2):155-62. doi: 10.1007/s11010-013-1793-5. Epub 2013 Sep 4. PubMed PMID: 24002703; PubMed Central PMCID: PMC3825321.
3: Staudt ND, Jo M, Hu J, Bristow JM, Pizzo DP, Gaultier A, VandenBerg SR, Gonias SL. Myeloid cell receptor LRP1/CD91 regulates monocyte recruitment and angiogenesis in tumors. Cancer Res. 2013 Jul 1;73(13):3902-12. doi: 10.1158/0008-5472.CAN-12-4233. Epub 2013 Apr 30. PubMed PMID: 23633492; PubMed Central PMCID: PMC3702673.
4: Ahmed KM, Zhang H, Park CC. NF-κB regulates radioresistance mediated by β1-integrin in three-dimensional culture of breast cancer cells. Cancer Res. 2013 Jun 15;73(12):3737-48. doi: 10.1158/0008-5472.CAN-12-3537. Epub 2013 Apr 10. PubMed PMID: 23576567; PubMed Central PMCID: PMC3698967.
5: Ren S, Zhang S, Li M, Huang C, Liang R, Jiang A, Guo Y, Pu Y, Huang N, Yang J, Li Z. NF-κB p65 and c-Rel subunits promote phagocytosis and cytokine secretion by splenic macrophages in cirrhotic patients with hypersplenism. Int J Biochem Cell Biol. 2013 Feb;45(2):335-43. doi: 10.1016/j.biocel.2012.11.012. Epub 2012 Nov 26. PubMed PMID: 23195252.
6: Kesanakurti D, Chetty C, Rajasekhar Maddirela D, Gujrati M, Rao JS. Essential role of cooperative NF-κB and Stat3 recruitment to ICAM-1 intronic consensus elements in the regulation of radiation-induced invasion and migration in glioma. Oncogene. 2013 Oct 24;32(43):5144-55. doi: 10.1038/onc.2012.546. Epub 2012 Nov 26. PubMed PMID: 23178493; PubMed Central PMCID: PMC3664652.
7: Katula KS, Joyner-Powell NB, Hsu CC, Kuk A. Differential regulation of the mouse and human Wnt5a alternative promoters A and B. DNA Cell Biol. 2012 Nov;31(11):1585-97. doi: 10.1089/dna.2012.1698. Epub 2012 Oct 9. PubMed PMID: 23046419; PubMed Central PMCID: PMC3482380.
8: Kumar A, Negi G, Sharma SS. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence. Diabetes Obes Metab. 2011 Aug;13(8):750-8. doi: 10.1111/j.1463-1326.2011.01402.x. PubMed PMID: 21447040.
9: Wu X, Li L. Rosiglitazone suppresses lipopolysaccharide-induced matrix metalloproteinase-2 activity in rat aortic endothelial cells via Ras-MEK1/2 signaling. Int J Cardiol. 2012 Jun 28;158(1):54-8. doi: 10.1016/j.ijcard.2010.12.105. Epub 2011 Jan 17. PubMed PMID: 21247645.
10: Liu Q, Kou JP, Yu BY. Ginsenoside Rg1 protects against hydrogen peroxide-induced cell death in PC12 cells via inhibiting NF-κB activation. Neurochem Int. 2011 Jan;58(1):119-25. doi: 10.1016/j.neuint.2010.11.004. Epub 2010 Nov 13. PubMed PMID: 21078355.
11: Arias-Salvatierra D, Silbergeld EK, Acosta-Saavedra LC, Calderon-Aranda ES. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide. Cell Signal. 2011 Feb;23(2):425-35. doi: 10.1016/j.cellsig.2010.10.017. Epub 2010 Oct 15. PubMed PMID: 20955790.
12: Hu C, Sun L, Hu Y, Lu D, Wang H, Tang S. Functional characterization of the NF-kappaB binding site in the human NOD2 promoter. Cell Mol Immunol. 2010 Jul;7(4):288-95. doi: 10.1038/cmi.2010.16. Epub 2010 May 3. PubMed PMID: 20436512.
13: Koo JW, Russo SJ, Ferguson D, Nestler EJ, Duman RS. Nuclear factor-kappaB is a critical mediator of stress-impaired neurogenesis and depressive behavior. Proc Natl Acad Sci U S A. 2010 Feb 9;107(6):2669-74. doi: 10.1073/pnas.0910658107. Epub 2010 Jan 26. PubMed PMID: 20133768; PubMed Central PMCID: PMC2823860.
14: Shin HM, Kim MH, Kim BH, Jung SH, Kim YS, Park HJ, Hong JT, Min KR, Kim Y. Inhibitory action of novel aromatic diamine compound on lipopolysaccharide-induced nuclear translocation of NF-kappaB without affecting IkappaB degradation. FEBS Lett. 2004 Jul 30;571(1-3):50-4. PubMed PMID: 15280016.








